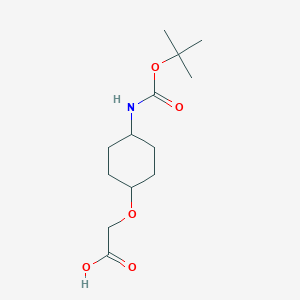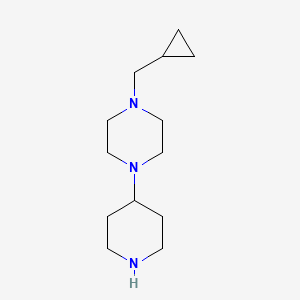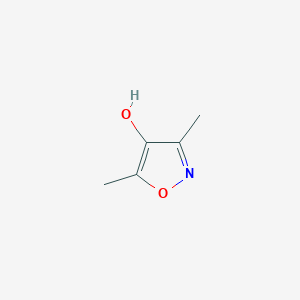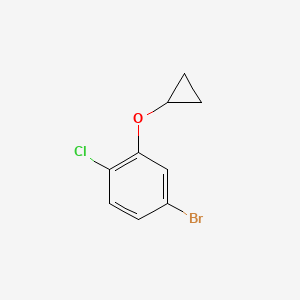
Méthanesulfonate de 2-(4-bromophényl)-1,1,1-trifluoropropan-2-yle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves bromination of 2-methyl-2-phenylpropanoic acid to obtain pure 2-(4-bromophenyl)-2-methylpropanoic acid . Another synthesis method involves the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone followed by reduction of the corresponding ketone .Molecular Structure Analysis
The molecular structure of related compounds has been studied using various spectroscopic techniques . The molecular weight of 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-yl methanesulfonate is 347.15 g/mol.Chemical Reactions Analysis
The chemical reactions involving related compounds have been studied. For instance, the reaction of raw 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one with anhydrous aluminum trichloride has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-yl methanesulfonate include a molecular weight of 347.15 g/mol. Related compounds have been reported to have a density of 1.5±0.1 g/cm3 .Applications De Recherche Scientifique
Intermédiaires de Synthèse Organique
Ce composé sert d'intermédiaire polyvalent en synthèse organique. Sa réactivité avec divers nucléophiles en fait un élément de construction précieux pour la construction de molécules plus complexes. Par exemple, il peut être utilisé pour synthétiser des triarylpyrimidines, qui ont montré une activité anti-pneumocystis significative et une forte affinité pour l'ADN .
Mécanisme D'action
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body, influencing their function and leading to various physiological effects .
Mode of Action
It’s worth noting that similar compounds have been used in suzuki–miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This involves the compound interacting with its targets, leading to changes at the molecular level .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties would impact the bioavailability of the compound, determining how much of the compound reaches its target sites in the body .
Result of Action
Similar compounds have been known to cause various molecular and cellular effects, depending on their targets and the biochemical pathways they influence .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-yl methanesulfonate . .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-yl methanesulfonate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances . The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing the metabolic pathways in which these enzymes are involved.
Cellular Effects
The effects of 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-yl methanesulfonate on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can alter the expression of genes involved in oxidative stress responses . Additionally, it impacts cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-yl methanesulfonate exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to changes in enzyme conformation and activity, ultimately affecting the biochemical pathways in which these enzymes participate. Additionally, this compound can influence gene expression by interacting with transcription
Propriétés
IUPAC Name |
[2-(4-bromophenyl)-1,1,1-trifluoropropan-2-yl] methanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF3O3S/c1-9(10(12,13)14,17-18(2,15)16)7-3-5-8(11)6-4-7/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIIWOSCJOIGLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)(C(F)(F)F)OS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[3-(hydrazinecarbonyl)propyl]carbamate](/img/structure/B1375004.png)







![4-[4-(aminomethyl)phenoxy]-N-methylpyridine-2-carboxamide](/img/structure/B1375017.png)



![4-chloro-5,6-dihydro-7H-Cyclopenta[b]pyridin-7-one](/img/structure/B1375023.png)